molecular formula C25H23N3O3S B3298473 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897477-38-2

4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3298473
CAS No.: 897477-38-2
M. Wt: 445.5 g/mol
InChI Key: MHVDYPCMIYFJOY-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4 and a piperazine ring at position 2. This structural complexity makes the compound a candidate for pharmacological applications, particularly in anticancer and antimicrobial research .

The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperazine-substituted benzothiazoles are often synthesized via base-assisted acylation or azide-alkyne cycloaddition, as demonstrated in related compounds (e.g., bromoacetylpiperazine intermediates and azide derivatives) .

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-21-11-6-12-22-23(21)26-25(32-22)28-15-13-27(14-16-28)24(29)18-7-5-10-20(17-18)31-19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVDYPCMIYFJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a benzothiazole core, a piperazine ring, and a phenoxybenzoyl moiety. The structural formula can be summarized as follows:

Component Description
Benzothiazole Ring Core structure providing unique biological properties
Piperazine Ring Enhances interaction with biological targets
Phenoxybenzoyl Group Modulates pharmacological effects

The primary biological activity of 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is attributed to its interaction with specific molecular targets. The compound primarily inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the arachidonic acid pathway involved in inflammation. By inhibiting these enzymes, the compound effectively reduces inflammatory responses in various biological systems.

Anti-Cancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anti-cancer properties. For instance, studies have shown that compounds similar to 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific concentrations .

Anti-Inflammatory Effects

The inhibition of COX enzymes leads to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that the compound may be effective in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Some studies have suggested that benzothiazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. These compounds may act as antagonists at dopamine and serotonin receptors, influencing various signaling pathways associated with neurological disorders.

Case Studies

  • Cell Proliferation Inhibition : In vitro studies demonstrated that 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole significantly inhibited the growth of A431 cells with an IC50 value comparable to established chemotherapeutic agents.
  • Apoptosis Induction : Western blot analysis confirmed that treatment with this compound led to increased expression of pro-apoptotic markers while decreasing anti-apoptotic proteins in cancer cell lines, indicating a clear mechanism for its anti-cancer activity .

Summary of Biological Activities

Activity Type Efficacy Mechanism
Anti-CancerSignificant inhibition of cell proliferationInduction of apoptosis and cell cycle arrest
Anti-InflammatoryReduction in inflammatory cytokinesInhibition of COX enzymes
NeuroprotectiveModulation of neurotransmitter systemsAntagonism at dopamine and serotonin receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of benzothiazole-piperazine derivatives is highly dependent on substituents attached to the piperazine ring and the benzothiazole core. Below is a comparative analysis of key analogues:

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound 4-Methoxy-benzothiazole, 4-(3-phenoxybenzoyl)piperazine Not explicitly reported in evidence; inferred potential from structural analogs
BZ5 () Azepan-1-yl but-2-yn-1-yl MIC: 15.62 µg/mL (against S. aureus and C. albicans)
BZ7 () 2,6-Dimethylpiperidin-1-yl but-2-yn-1-yl MIC: 31.25 µg/mL (against P. aeruginosa)
2-Chloro-6-fluorobenzyl-piperazine Computed properties: High lipophilicity (XLogP3: 4.9), potential CNS activity
4-Methoxybenzenesulfonyl-piperazine Sulfonyl group enhances polarity (Topological PSA: 47.6)

Key Observations:

  • Antimicrobial Activity : The presence of cyclic amines (e.g., azepane in BZ5) enhances antimicrobial potency, likely due to improved membrane penetration .
  • Lipophilicity : Halogenated substituents (e.g., chloro-fluoro-benzyl in ) increase logP values, suggesting better blood-brain barrier permeability .
  • Polarity : Sulfonyl groups () elevate polar surface area, which may reduce bioavailability but improve solubility .

Pharmacological Divergence

  • Anticancer Potential: Piperazine-linked benzothiazoles (e.g., ) exhibit anticancer activity via kinase inhibition or apoptosis induction. The 3-phenoxybenzoyl group in the target compound may enhance binding to hydrophobic enzyme pockets .
  • Antitubercular Activity : Aryl-substituted benzothiazoles () showed inhibitory effects on Mycobacterium tuberculosis, suggesting structural motifs (e.g., methoxy groups) could be leveraged for tuberculosis drug design .

Data Tables

Table 1: Structural Comparison of Piperazine-Linked Benzothiazoles

Feature Target Compound BZ5 ()
Benzothiazole Sub. 4-Methoxy None None
Piperazine Sub. 3-Phenoxybenzoyl Azepan-1-yl butynyl Chloro-fluoro-benzyl
Molecular Weight ~450 (estimated) Not reported 361.9
Bioactivity Potential anticancer Antimicrobial Computed CNS activity

Table 2: Antimicrobial MIC Values of Analogues ()

Compound S. aureus (µg/mL) P. aeruginosa (µg/mL) C. albicans (µg/mL)
BZ5 15.62 62.5 15.62
BZ7 62.5 31.25 62.5

Q & A

Q. What are the established synthetic routes for 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Benzothiazole core formation : Reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzothiazole ring .
  • Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions, often using a base like triethylamine .
  • Phenoxybenzoyl incorporation : Acylation of the piperazine nitrogen with 3-phenoxybenzoyl chloride in anhydrous dichloromethane . Optimization strategies include solvent selection (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and catalyst screening (e.g., Pd-based catalysts for coupling steps) .

Q. How is structural characterization of this compound performed to confirm purity and identity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (C27_{27}H24_{24}N4_4O3_3S, expected m/z 484.157) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for biological assays) .

Q. What in vitro assays are used to evaluate its biological activity, and what parameters are critical for reproducibility?

Standard assays include:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF7, HCT116) with IC50_{50} calculations .
  • Antimicrobial screening : Broth microdilution for MIC determination (e.g., 15.62–31.25 µg/mL against S. aureus or C. albicans) . Critical parameters: Cell passage number (<20), solvent controls (DMSO ≤0.1%), and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR insights from analogous benzothiazoles include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) at the benzothiazole 4-position enhance antiproliferative activity .
  • Piperazine modifications : Bulky aryl groups (e.g., naphthalene) on the piperazine carbonyl improve target binding affinity . Example comparison:
DerivativeSubstituentIC50_{50} (µM)
Parent3-Phenoxy1.2
Analog A4-Fluoro0.8
Analog BNaphthoyl0.5
Data adapted from

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Dose-response curve validation : Ensure linearity in the 20–80% inhibition range to avoid extrapolation errors .
  • Target engagement assays : Use SPR or ITC to measure direct binding to hypothesized targets (e.g., kinase domains) .
  • Metabolic stability testing : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

  • PK studies : Administer IV/oral doses in rodents; quantify plasma levels via LC-MS/MS to calculate AUC, t1/2_{1/2}, and bioavailability .
  • Toxicity screening : Acute toxicity (LD50_{50} in mice), hepatotoxicity (ALT/AST levels), and genotoxicity (Ames test) .
  • Tumor xenograft models : Monitor tumor volume inhibition (TVI%) and body weight changes for therapeutic index determination .

Q. What computational methods are used to predict binding modes and optimize interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., BRD4 bromodomains) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and identify key residues (e.g., π-π stacking with Phe83) .
  • QSAR models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Considerations

Q. How to design a robust assay for identifying off-target effects in kinase inhibition studies?

  • Kinase panel screening : Use platforms like Eurofins KinaseProfiler™ (≥400 kinases) at 1 µM compound concentration .
  • Selectivity scores : Calculate Gini scores (<0.3 indicates high selectivity) .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to confirm specificity .

Q. What strategies mitigate metabolic instability observed in early-stage analogs?

  • Prodrug design : Introduce ester or phosphate groups at labile sites (e.g., methoxy to phosphonate) .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in PK studies to prolong half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 2
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4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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